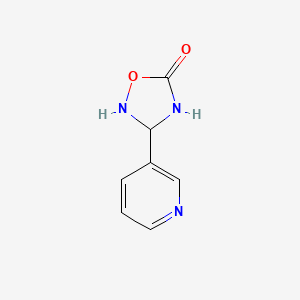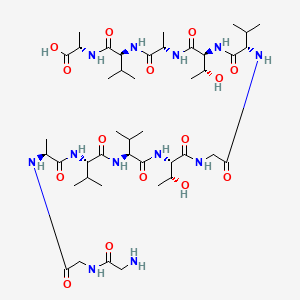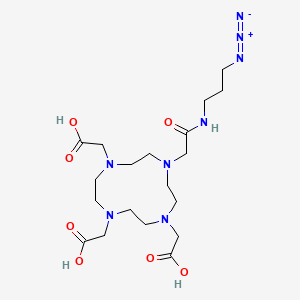
Azido-mono-amide-DOTA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azido-mono-amide-DOTA is a bifunctional chelator and a macrocyclic derivative of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). It is primarily used in tumor pre-targeting and can be conjugated with peptides and radionuclides . The compound contains an azide group (-N3) and a single amide group, making it highly versatile for various scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Azido-mono-amide-DOTA typically involves multiple steps, including protection, activation, condensation, and deprotection . The process begins with the preparation of Mono-amide-DOTA, which is then reacted with azide reagents such as triethylamine and N,N-dimethylformamide to form this compound . The reaction conditions often require controlled temperatures and specific solvents to ensure the stability of the azide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield . The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Azido-mono-amide-DOTA undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in click chemistry reactions, particularly azide-alkyne cycloaddition.
Chelation Reactions: The compound can chelate metal ions, making it useful in radiolabeling and imaging applications.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkynes and copper catalysts for click chemistry.
Chelation Reactions: Metal ions such as europium and gadolinium are commonly used.
Major Products
Substitution Reactions: The major products are triazole derivatives formed through azide-alkyne cycloaddition.
Chelation Reactions: The major products are metal-chelate complexes used in imaging and therapeutic applications.
Applications De Recherche Scientifique
Azido-mono-amide-DOTA has a wide range of scientific research applications:
Mécanisme D'action
The primary mechanism of action of Azido-mono-amide-DOTA involves its ability to chelate metal ions. This chelation process stabilizes the metal ions, making them suitable for various applications such as imaging and therapy . The azide group also allows for bioorthogonal reactions, enabling the compound to be used in labeling and tracking studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A widely used chelator but lacks the azide group for click chemistry.
NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid): Similar chelating properties but with a different macrocyclic structure.
Uniqueness
Azido-mono-amide-DOTA stands out due to its dual functionality as both a chelator and a bioorthogonal reagent. This makes it highly versatile for a range of applications, from imaging to therapeutic interventions .
Propriétés
Numéro CAS |
1227407-76-2 |
|---|---|
Formule moléculaire |
C19H34N8O7 |
Poids moléculaire |
486.5 g/mol |
Nom IUPAC |
2-[4-[2-(3-azidopropylamino)-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C19H34N8O7/c20-23-22-3-1-2-21-16(28)12-24-4-6-25(13-17(29)30)8-10-27(15-19(33)34)11-9-26(7-5-24)14-18(31)32/h1-15H2,(H,21,28)(H,29,30)(H,31,32)(H,33,34) |
Clé InChI |
QZUGKMJELAAVEW-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN(CCN(CCN1CC(=O)NCCCN=[N+]=[N-])CC(=O)O)CC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


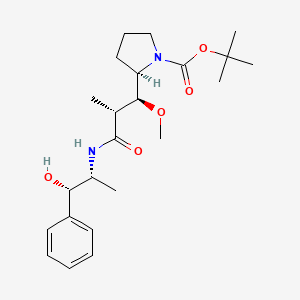
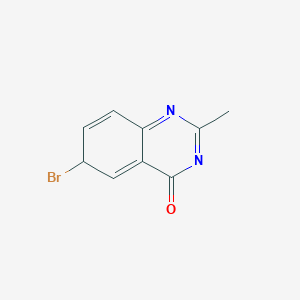
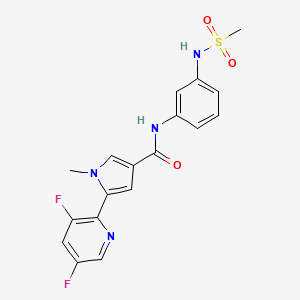
![(2R,3S,5S)-2-[6-(2-bicyclo[2.2.1]heptanylamino)purin-9-yl]-5-(chloromethyl)oxolane-3,4-diol](/img/structure/B12367542.png)
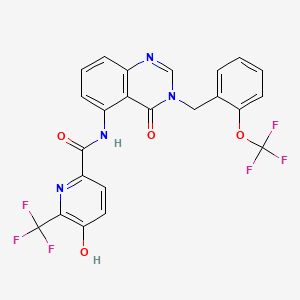

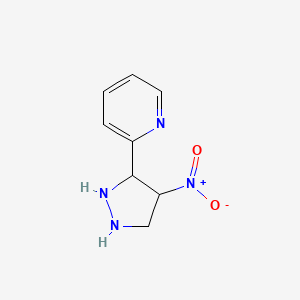

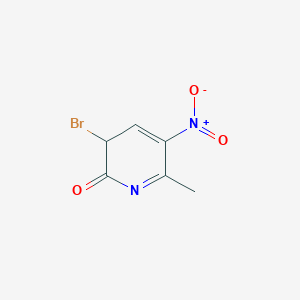
![(3E,5E)-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]oxan-4-one](/img/structure/B12367586.png)


